2-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H17F3N4O3 and its molecular weight is 418.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
Efficient Synthesis Techniques : Researchers have developed efficient synthesis methods for related compounds, contributing to the field of organic chemistry and medicinal chemistry. For example, Vijayakumar, Karthikeyan, and Sarveswari (2014) demonstrated an efficient synthesis of certain diarylpyridopyrimidines, highlighting advancements in the synthesis of complex organic compounds (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Novel Coumarin Derivatives : The synthesis and evaluation of novel coumarin derivatives containing a thiazolidin-4-one ring were explored, indicating the compound's potential in creating diverse chemical entities (C. K. Ramaganesh, Bodke, & Venkatesh, 2010).
Biomedical Applications
Antimicrobial Activity : Some studies have shown that related compounds exhibit significant antimicrobial activity. For instance, Banothu, Gali, Velpula, and Bavantula (2013) synthesized novel fused pyrano pyrimidinones which displayed effective antibacterial and antifungal properties (Banothu, Gali, Velpula, & Bavantula, 2013).
Anti-Inflammatory and Analgesic Properties : Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from visnaginone and khellinone, showing promising anti-inflammatory and analgesic activities, indicating the potential therapeutic applications of such compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cancer Research Applications : Parveen, Ahmed, Idrees, Khan, and Hassan (2017) reported the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates, which were evaluated for their cytotoxic activities against human cancer cell lines, demonstrating the compound's relevance in cancer research (Parveen et al., 2017).
Molecular Docking Studies
- Interaction with Biological Targets : Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, and Vasuki (2019) conducted molecular docking studies to explore the binding modes of related compounds with biological targets, providing insights into their potential mechanism of action in therapeutic applications (Jayarajan et al., 2019).
Properties
IUPAC Name |
2-oxo-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3/c21-20(22,23)16-10-17(25-11-24-16)27-7-5-13(6-8-27)26-18(28)14-9-12-3-1-2-4-15(12)30-19(14)29/h1-4,9-11,13H,5-8H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTESFTIRZVZDEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=CC=CC=C3OC2=O)C4=NC=NC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.